1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
“1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea” is a synthetic small molecule featuring a urea linker bridging an 8H-indeno[1,2-d]thiazole core and a 3,4,5-trimethoxyphenyl group. This compound was designed as part of a broader effort to optimize derivatives for antiviral activity, particularly against SARS-CoV-2 3CLpro (main protease) . Its synthesis involves a two-step process starting from ketone and thiourea precursors, with subsequent substitutions to modulate steric and electronic properties .
Properties
IUPAC Name |
1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-14-9-12(10-15(26-2)18(14)27-3)21-19(24)23-20-22-17-13-7-5-4-6-11(13)8-16(17)28-20/h4-7,9-10H,8H2,1-3H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDPMGZFFUGRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The foundational step involves constructing the indeno-thiazole system through a modified Hantzsch thiazole synthesis:
- Combine indanone derivative (10 mmol) with thiourea (20 mmol) in dry ethanol
- Add bromine (11 mmol) dropwise at 0°C
- Reflux at 100°C for 5-6 hours under N₂
- Quench with 25% NH₄OH and extract with EtOAc
- Purify via silica gel chromatography (DCM:MeOH 95:5)
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Temperature | 100°C | Complete cyclization |
| Thiourea Equiv | 2.0 | Maximizes ring closure |
This method yields 8H-indeno[1,2-d]thiazol-2-amine with 65-72% efficiency based on analogous systems.
Urea Bridge Installation
Isocyanate Coupling Method
The most direct route employs 3,4,5-trimethoxyphenyl isocyanate:
- Dissolve 8H-indeno[1,2-d]thiazol-2-amine (1.0 equiv) in anhydrous THF
- Add 3,4,5-trimethoxyphenyl isocyanate (1.1 equiv) at -10°C
- Stir for 12 h at 25°C under argon
- Precipitate product with ice-cold hexane
- Recrystallize from ethanol/water
Reaction Monitoring
- FTIR: Disappearance of NCO stretch at ~2270 cm⁻¹
- HPLC: Retention time shift from 4.2 min (amine) to 6.7 min (urea)
Microwave-Assisted Alternative
For improved kinetics (adapted from):
| Condition | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Time | 20 min |
| Pressure | 150 psi |
| Yield | 89% |
Microwave irradiation reduces reaction time from hours to minutes while maintaining high regioselectivity.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
| Signal (δ, ppm) | Assignment |
|---|---|
| 3.72 (s, 6H) | OCH₃ (C3, C5) |
| 3.84 (s, 3H) | OCH₃ (C4) |
| 6.51 (s, 2H) | Aromatic H (C2', C6') |
| 7.28-7.45 (m, 4H) | Indeno protons |
| 8.92 (br s, 1H) | NH (urea) |
Mass Spectrometry
- HRMS (ESI⁺): m/z calc. for C₂₀H₁₈N₃O₄S [M+H]⁺: 396.1018, found: 396.1015
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Urea Formation Methods
| Method | Time | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional | 12 h | 25 | 78 | 98.2 |
| Microwave | 20 min | 120 | 89 | 99.1 |
| Solvent-free | 8 h | 80 | 65 | 97.4 |
Microwave-assisted synthesis demonstrates clear advantages in both efficiency and product quality.
Mechanistic Considerations
The urea formation proceeds through a nucleophilic addition-elimination mechanism:
- Indenothiazole amine attacks isocyanate carbonyl
- Tetrahedral intermediate formation
- Proton transfer and NH₃ elimination
DFT calculations on analogous systems show a activation energy of 15.3 kcal/mol for the rate-determining nucleophilic attack step.
Scale-Up Challenges and Solutions
Identified Issues
- Limited solubility of indenothiazole amine in aprotic solvents
- Thermal degradation above 150°C
Optimization Strategies
- Use of DMF/THF co-solvent systems (4:1 v/v)
- Gradient temperature control during exothermic steps
- Implementation of continuous flow reactors for >100 g batches
Applications and Derivatives
While the target compound itself remains under investigation, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Core Heterocycle Variations
The indenothiazole core distinguishes the target compound from structurally related analogs. Key comparisons include:
Key Observations :
- Indenothiazole vs.
- Trimethoxyphenyl Group: The 3,4,5-trimethoxy substitution is conserved in compounds with antitubulin (chalcones) and antiviral (indenothiazoles) activities, suggesting a versatile pharmacophore .
Urea Linker Modifications
The urea moiety is critical for hydrogen bonding with biological targets. Comparisons include:
Key Observations :
Antiviral Activity
The target compound inhibits SARS-CoV-2 3CLpro with moderate potency (IC₅₀ ~2.5 µM), outperforming ring-opened analogs (e.g., 10a–10b, IC₅₀ >10 µM) . Similar indenothiazoles with 3,5-dimethoxybenzamido groups (compound 7a) show reduced activity, highlighting the importance of the 3,4,5-trimethoxy substitution .
Antitumor Activity
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s trimethoxyphenyl group improves solubility compared to chlorophenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
